![molecular formula C18H18N8OS B2911657 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide CAS No. 1448036-24-5](/img/structure/B2911657.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide
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Overview
Description
This compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . It has been studied for its potential biological activities, including anti-gastric cancer activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a common feature in this class of compounds .Scientific Research Applications
- This compound has shown promise in inhibiting cancer cell growth. Researchers have tested its antiproliferative activities against various human cancer cell lines, including gynecological cancers . Further investigations into its mechanism of action and potential clinical applications are warranted.
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. LSD1 plays a crucial role in regulating lysine methylation. Docking studies suggest that interactions between this compound and specific amino acids contribute to its improved activity .
- While specific studies on this compound’s antiallergy properties are limited, its structural features may warrant further investigation. Researchers have synthesized derivatives containing hydrazine and evaluated their antiproliferative activities against cancer cell lines .
- A retro Diels–Alder (RDA) procedure was employed to achieve the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system. This synthetic approach provides a valuable platform for exploring diverse chemical properties and applications .
Anticancer Properties
LSD1 Inhibition
Antiallergy Activity
Heterocyclic System Synthesis
Future Directions
properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-3-26-17-15(23-24-26)16(19-9-20-17)25-7-11(8-25)18(27)22-12-4-5-14-13(6-12)21-10(2)28-14/h4-6,9,11H,3,7-8H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPSEIGGONYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide |
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